molecular formula C23H23N3O6 B2928137 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 904371-58-0

6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2928137
CAS No.: 904371-58-0
M. Wt: 437.452
InChI Key: BVAUIJLLJDAXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound with the CAS Number 904371-58-0 and a molecular formula of C₂₃H₂₃N₃O₆ . It features a complex structure consisting of a 6-nitrochromen-2-one (coumarin) core linked via a carbonyl group to a substituted piperazine ring, which is further functionalized with a 2-(p-tolyloxy)ethyl chain . This molecular architecture places it within a class of compounds that are of significant interest in medicinal and chemical research. Chromen-2-one (coumarin) derivatives and piperazine-based structures are widely investigated in drug discovery for their diverse biological activities . The specific combination of these moieties suggests potential for this compound to be utilized as a key intermediate in organic synthesis or as a pharmacological probe in bioactivity screening. Researchers may find value in its application for developing novel therapeutic agents, studying enzyme inhibition, or exploring structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-16-2-5-19(6-3-16)31-13-12-24-8-10-25(11-9-24)22(27)20-15-17-14-18(26(29)30)4-7-21(17)32-23(20)28/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUIJLLJDAXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by nitration to introduce the nitro group at the 6-position.

The p-tolyloxyethyl piperazine moiety is then introduced through a nucleophilic substitution reaction, where the p-tolyloxyethyl chloride reacts with piperazine. The final step involves the carbonylation of the intermediate to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in a different set of properties.

  • Substitution: : The hydroxyl groups on the chromen-2-one core can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often used.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Chloro, bromo, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into molecular recognition processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it useful in the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects depends on its molecular targets and pathways. The nitro group and the piperazine moiety can interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Biological Activity / Applications Reference
Target Compound 6-Nitro coumarin, piperazine-carbonyl, p-tolyloxy ethyl Potential anticancer/antiproliferative (inference from structural analogs)
HBK14-HBK19 () Variably substituted phenoxyethyl-piperazine linked to coumarin/methoxyphenyl Serotonin receptor modulation (hypothesized); substituents influence binding affinity
3-(4-Sulphonylpiperazine-1-carbonyl)-2H-chromen-2-one derivatives () Sulphonyl groups replacing p-tolyloxy ethyl Enhanced solubility; tested for antimicrobial activity
6-Bromo-3-heterocyclic coumarins () Bromo-substituted coumarin with pyrazole/triazole/pyridazine Anticancer activity via kinase inhibition; halogen enhances reactivity
Compound 5 () p-Tolyloxyethyl-piperazine linked to benzyl-phenyl Anti-proliferative activity against PC-3 prostate cancer cells (binding affinity: -7.5 kcal/mol)
6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one () Thiazole ring instead of piperazine Unknown specific activity; thiazole may confer metabolic stability

Key Findings

Piperazine-linked coumarins (e.g., ’s I1/I2) demonstrate dual functionality: the coumarin core intercalates with biomolecules, while the piperazine acts as a flexible linker for receptor binding .

Substituent Effects Nitro vs. Bromo Groups: The 6-nitro group in the target compound is more electron-withdrawing than bromo (), possibly stabilizing charge-transfer interactions in biological systems . Aryloxy Chains: HBK compounds () show that chloro/methyl substituents on phenoxy groups enhance receptor affinity, suggesting the target’s p-tolyloxy group may optimize steric and electronic complementarity .

Compared to thiazole-containing analogs (), the piperazine in the target compound offers greater conformational flexibility, which may improve binding to dynamic protein pockets .

Biological Activity

6-Nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives that modulate the PARP-1 receptor have shown promise in treating various cancers . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine moiety enhance the anticancer activity, potentially through apoptosis induction in cancer cells.

Antimicrobial Activity

Studies have demonstrated that related compounds possess antimicrobial properties. For instance, certain piperazine derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The specific activity of this compound against various pathogens remains to be fully explored.

Neuropharmacological Effects

Some derivatives of this compound have been evaluated for neuropharmacological effects, including anticonvulsant activity. Preliminary studies indicate that modifications in the chromenone structure may enhance neuroprotective effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • PARP Inhibition : The inhibition of PARP enzymes is a key mechanism in cancer therapy, leading to increased DNA damage in cancer cells.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, contributing to their antimicrobial effects.
  • Neurotransmitter Modulation : Potential modulation of neurotransmitter systems may explain observed neuropharmacological effects.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
CancerIdentified as a PARP-1 modulator with potential for cancer treatment.
NeuropharmacologyShowed anticonvulsant properties in animal models.
AntimicrobialDemonstrated significant antibacterial activity against Gram-positive bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.